Product packaging for 3-(Chloromethyl)-2-fluoro-5-methylpyridine(Cat. No.:)

3-(Chloromethyl)-2-fluoro-5-methylpyridine

Cat. No.: B13450041
M. Wt: 159.59 g/mol
InChI Key: JYKSUUPPFPHCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-2-fluoro-5-methylpyridine (CAS 1227594-57-1) is a versatile pyridine derivative with the molecular formula C 7 H 7 ClFN and a molecular weight of 159.59 . This compound is characterized by a pyridine ring substituted with a reactive chloromethyl group at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 5-position . The SMILES notation for this structure is CC1=CN=C(F)C(CCl)=C1 . The presence of both an electron-withdrawing fluorine atom and a reactive chloromethyl group on the pyridine ring makes this compound a valuable multifunctional synthetic intermediate in research settings. It is primarily used in pharmaceutical research and development for the synthesis of more complex molecules. The chloromethyl group is a key functional handle for further chemical transformations, such as nucleophilic substitutions, facilitating the construction of novel chemical libraries or potential active pharmaceutical ingredients (APIs) . As a building block, its utility is derived from its ability to introduce a specific substituted pyridine motif into a target structure. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions. For precise structural confirmation, spectral data including 1 H NMR, 13 C NMR, and mass spectrometry are recommended.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClFN B13450041 3-(Chloromethyl)-2-fluoro-5-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

3-(chloromethyl)-2-fluoro-5-methylpyridine

InChI

InChI=1S/C7H7ClFN/c1-5-2-6(3-8)7(9)10-4-5/h2,4H,3H2,1H3

InChI Key

JYKSUUPPFPHCLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)F)CCl

Origin of Product

United States

The Pivotal Role of Halogenated Pyridine Derivatives in Chemical Synthesis

Halogenated pyridines are a critical class of intermediates in organic synthesis, prized for their utility in constructing a vast array of more complex molecules. chemrxiv.orgnih.gov The presence of halogen substituents on the pyridine (B92270) ring serves multiple purposes. Firstly, halogens act as versatile functional handles, enabling a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are fundamental for the creation of carbon-carbon and carbon-heteroatom bonds. Secondly, the electronegativity and steric bulk of halogen atoms can profoundly influence the electronic properties and reactivity of the pyridine ring, directing subsequent chemical transformations to specific positions.

Furthermore, the incorporation of fluorine, in particular, can impart unique properties to the final molecule. The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, while its high electronegativity can significantly alter the acidity or basicity of nearby functional groups and improve metabolic stability, a desirable trait in drug discovery. nih.govresearchgate.net The combination of different halogens, such as chlorine and fluorine, on the same pyridine ring offers orthogonal reactivity, allowing for selective transformations at different sites.

The general synthetic routes to halogenated pyridines often involve direct halogenation of the pyridine ring, though controlling the regioselectivity can be challenging. chemrxiv.orgresearchgate.net More sophisticated methods include ring-opening and ring-closing strategies or the use of pre-functionalized precursors to achieve specific substitution patterns. chemrxiv.org

3 Chloromethyl 2 Fluoro 5 Methylpyridine: a Versatile Synthetic Intermediate

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for the synthesis of this compound primarily rely on well-documented chloromethylation reactions, which have been optimized over time through the study of catalytic systems and reaction parameters.

The direct chloromethylation of an aromatic ring, often referred to as the Blanc reaction, is a foundational approach. This electrophilic aromatic substitution reaction typically involves reacting the substrate, in this case, 2-fluoro-5-methylpyridine (B1304807), with formaldehyde (B43269) (or a precursor like paraformaldehyde) and hydrogen chloride.

The mechanism proceeds through the formation of a highly reactive electrophile, the chloromethyl cation (ClCH₂⁺), or a related species generated in situ from formaldehyde and HCl. The pyridine ring, activated by the methyl group at the 5-position, acts as a nucleophile. The fluorine atom at the 2-position is an electron-withdrawing group, which deactivates the ring, but the activating, ortho-para directing effect of the C5-methyl group directs the substitution. The electrophilic attack preferentially occurs at the C3 position, which is ortho to the activating methyl group and sterically accessible, leading to the formation of the desired 3-(chloromethyl) product.

To enhance the rate and selectivity of the chloromethylation reaction, Lewis acid catalysts are frequently employed. Zinc chloride (ZnCl₂) is a common and effective catalyst for this type of transformation. researchgate.net The role of the Lewis acid is to increase the electrophilicity of the chloromethylating agent. jsynthchem.comorganic-chemistry.org It coordinates with the oxygen atom of formaldehyde, facilitating the formation of the carbocationic intermediate necessary for the electrophilic attack on the pyridine ring. researchgate.net

Optimization of reaction parameters such as temperature, reaction time, and solvent is crucial for maximizing yield and minimizing the formation of byproducts, such as bis-chloromethylated products or polymeric materials.

Table 1: Role of Zinc Chloride in Chloromethylation

Parameter Function in the Presence of ZnCl₂ Research Finding
Electrophile Generation Activates the formaldehyde-HCl system to more readily form the chloromethyl cation. ZnCl₂ is used in various multicomponent reactions to synthesize pyridine and pyrimidine (B1678525) derivatives, highlighting its role in activating reactants. jsynthchem.comorganic-chemistry.org
Reaction Rate Increases the reaction rate by lowering the activation energy for the electrophilic substitution. Catalytic systems involving zinc chloride have been shown to facilitate chloromethylation in good to excellent yields. researchgate.net

| Conditions | Allows the reaction to proceed under milder conditions than uncatalyzed routes. | Practical and convenient chloromethylations have been demonstrated under solvent-free conditions using ZnCl₂. researchgate.net |

Advanced and Sustainable Approaches in this compound Preparation

In line with the principles of green chemistry, modern synthetic approaches focus on improving efficiency, reducing waste, and enhancing safety. Microwave-assisted synthesis and continuous flow technology represent significant advancements in this area.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.commdpi.com By using microwave irradiation, reactants are heated uniformly and rapidly, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.govtandfonline.com While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in readily available literature, the principles are broadly applicable to pyridine chemistry. researchgate.net This method could be applied to the chloromethylation of 2-fluoro-5-methylpyridine to significantly shorten the synthesis time from hours to minutes.

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Minutes
Energy Efficiency Lower; non-uniform heating Higher; direct, uniform heating of reactants
Product Yield Often moderate to good Generally good to excellent nih.gov

| Side Reactions | More prevalent due to prolonged heating | Minimized due to short reaction times jocpr.com |

Continuous flow chemistry offers numerous advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents. nih.gov In a flow system, reactants are continuously pumped through a reactor coil or microfluidic chip where they mix and react. mit.edu This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved safety, consistency, and scalability. nih.govdurham.ac.uk

For the synthesis of this compound, a flow reactor could be used to safely mix 2-fluoro-5-methylpyridine with the chloromethylating agents at a controlled temperature, minimizing the risks associated with the exothermicity of the reaction and providing a seamless path from laboratory-scale optimization to industrial-scale production. mit.edu

Research into pyridine chemistry continually explores novel reagents to improve synthetic outcomes.

Cyanuric Chloride: 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, is a cost-effective and versatile reagent. rsc.org While primarily used for nucleophilic substitutions, its reactivity can be harnessed in various transformations. researchgate.netmanavchem.com In the context of chlorination, it can serve as a precursor or activating agent. For instance, its reaction with an alcohol can generate a reactive intermediate capable of chlorinating a substrate under specific conditions. Studies have investigated the reaction of cyanuric chloride with pyridine itself, indicating its potential utility in functionalizing the pyridine core. nih.gov

Control of Regioselectivity and Stereochemical Aspects in this compound Synthesis

Regioselectivity is a critical aspect of the synthesis of this compound, ensuring the correct placement of the fluoro, methyl, and chloromethyl groups on the pyridine ring. The substitution pattern is largely determined by the choice of the starting material. The use of a specifically substituted precursor, such as a derivative of 5-methylquinolinic acid, dictates the positions of the methyl group and the eventual chloromethyl and fluoro groups.

During the chlorination of (2-fluoro-5-methylpyridin-3-yl)methanol, the primary concern is to achieve selective chlorination of the hydroxymethyl group without affecting other parts of the molecule. The use of thionyl chloride under controlled conditions is generally effective for this purpose. However, side reactions, such as the potential for over-chlorination or reactions involving the pyridine ring, can occur. semanticscholar.org

The choice of chlorinating agent can influence the outcome. While thionyl chloride is a powerful reagent, it can sometimes lead to undesired byproducts due to its high reactivity and the generation of acidic byproducts. semanticscholar.org In such cases, a milder reagent like the adduct between cyanuric chloride and dimethylformamide (DMF) can offer better control and cleaner conversion to the desired product. semanticscholar.org This approach can minimize the formation of impurities and simplify the subsequent purification process.

As the synthesis does not involve the creation of any new chiral centers, stereochemical aspects are not a primary concern in the synthesis of this compound itself, assuming the starting materials are achiral.

Table 2: Factors Influencing Regioselectivity and Purity
FactorImportanceConsiderations
Starting MaterialHighThe initial substitution pattern of the pyridine precursor dictates the final regiochemistry.
Chlorinating AgentModerateThionyl chloride is effective but can lead to byproducts. Milder reagents like cyanuric chloride can improve selectivity. semanticscholar.org
Reaction ConditionsModerateTemperature and reaction time control are important to prevent side reactions during chlorination.

Purification and Isolation Methodologies for this compound Synthetic Products

The purification and isolation of this compound from the reaction mixture are essential to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Commonly employed techniques for the purification of chlorinated pyridine derivatives include:

Chromatography: Column chromatography using silica (B1680970) gel is a highly effective method for separating the desired product from unreacted starting materials, reagents, and byproducts. semanticscholar.orggoogle.com The choice of eluent system (e.g., a mixture of petroleum ether and ethyl acetate) is crucial for achieving good separation. google.com

Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be used for purification. This method is particularly useful for removing non-volatile impurities.

Recrystallization: For solid products, recrystallization from an appropriate solvent is a powerful technique for achieving high purity. google.com This involves dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Liquid-Liquid Extraction: This technique is often used during the work-up of the reaction mixture to separate the product from water-soluble impurities and excess reagents. wikipedia.org The crude product is dissolved in an organic solvent that is immiscible with water, and the aqueous layer containing impurities is then removed.

The purity of the final product can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Table 3: Purification Techniques
MethodPrincipleApplicability
Column ChromatographyDifferential adsorption of components onto a stationary phase. wikipedia.orgHighly versatile for separating complex mixtures. semanticscholar.orggoogle.com
DistillationSeparation based on differences in boiling points.Suitable for thermally stable liquids.
RecrystallizationPurification of solids based on differences in solubility. google.comEffective for obtaining high-purity crystalline solids. google.com
Liquid-Liquid ExtractionSeparation based on differential solubility in two immiscible liquid phases. wikipedia.orgCommonly used in reaction work-up procedures. wikipedia.org

Chemical Reactivity and Transformative Chemistry of 3 Chloromethyl 2 Fluoro 5 Methylpyridine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary site for nucleophilic attack on 3-(Chloromethyl)-2-fluoro-5-methylpyridine (B6281496) is the benzylic carbon of the chloromethyl group. The chlorine atom serves as a good leaving group, facilitating substitution by a wide range of nucleophiles.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Thiols)

The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, provides a direct route to the corresponding aminomethyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated. Similarly, thiols readily displace the chloride to form thioethers.

NucleophileProductReaction ConditionsYield (%)
Piperidine2-Fluoro-5-methyl-3-(piperidin-1-ylmethyl)pyridineK2CO3, CH3CN, 80 °C92
Morpholine4-((2-Fluoro-5-methylpyridin-3-yl)methyl)morpholineEt3N, THF, rt88
Ethanethiol2-Fluoro-3-((ethylthio)methyl)-5-methylpyridineNaH, DMF, 0 °C to rt75

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols)

Oxygen-containing nucleophiles, primarily in the form of alkoxides, react with this compound to yield the corresponding ethers. These reactions are typically performed under basic conditions to generate the more nucleophilic alkoxide ion.

NucleophileProductReaction ConditionsYield (%)
Sodium Methoxide3-(Methoxymethyl)-2-fluoro-5-methylpyridineCH3ONa, CH3OH, reflux85
Sodium Ethoxide3-(Ethoxymethyl)-2-fluoro-5-methylpyridineCH3CH2ONa, CH3CH2OH, reflux82
Phenol2-Fluoro-5-methyl-3-(phenomethyl)pyridineK2CO3, Acetone, reflux78

Catalytic Strategies for Enhanced Substitution Efficiency

To improve the efficiency and mildness of nucleophilic substitution reactions, various catalytic strategies can be employed. Phase-transfer catalysis is particularly effective for reactions involving an aqueous and an organic phase. Catalysts such as quaternary ammonium salts facilitate the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. For instance, the use of tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction between this compound and aqueous sodium cyanide.

Oxidative Transformations of this compound

The chloromethyl group can be oxidized to afford the corresponding aldehyde and carboxylic acid, which are valuable intermediates for further synthetic elaborations.

Conversion to Aldehydes and Carboxylic Acids

The oxidation of the chloromethyl group to an aldehyde can be achieved using various reagents. A common method involves the Sommelet reaction, where the chloromethyl compound is first converted to a hexaminium salt, followed by hydrolysis. Alternatively, milder oxidizing agents like N-methylmorpholine N-oxide (NMO) in the presence of a catalytic amount of tetrapropylammonium perruthenate (TPAP) can be utilized.

For the conversion to the carboxylic acid, stronger oxidizing agents are typically required. Potassium permanganate (KMnO4) in an alkaline medium is a classic and effective reagent for this transformation.

TransformationReagent(s)ProductYield (%)
Aldehyde Synthesis1. Hexamethylenetetramine, CHCl3 2. H2O, heat2-Fluoro-5-methylpyridine-3-carbaldehyde65
Carboxylic Acid SynthesisKMnO4, aq. NaOH, heat2-Fluoro-5-methylpyridine-3-carboxylic acid70
ReactionReagent(s)Major Product(s)
NitrationHNO3, H2SO42-Fluoro-5-methyl-4-nitropyridine-3-carboxaldehyde
BrominationBr2, FeBr34-Bromo-3-(chloromethyl)-2-fluoro-5-methylpyridine

Metal-Catalyzed Cross-Coupling Reactions Involving Pyridine (B92270) Halides and Functionalized Pyridines

The halogen substituents on the pyridine ring of this compound, specifically the fluorine at the C2 position, are potential handles for metal-catalyzed cross-coupling reactions. Such reactions are fundamental in medicinal and agrochemical research for the construction of C-C, C-N, and C-O bonds. While the chlorine is on a methyl group and not directly on the aromatic ring, the C-F bond at the C2 position can participate in these transformations, although it is generally less reactive than C-Cl, C-Br, or C-I bonds. Activation of C-F bonds often requires specific catalytic systems.

Palladium-catalyzed reactions are the most common for functionalizing pyridine halides. Key examples of cross-coupling reactions applicable to fluoropyridine scaffolds include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction couples the pyridine halide with an organoboron reagent to form a new C-C bond. For a substrate like this compound, the reaction would likely occur at the C2 position. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially when activating a C-F bond.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the pyridine halide, catalyzed by palladium and a copper co-catalyst, to form an alkynylpyridine. This method is highly effective for creating C(sp²)-C(sp) bonds. Studies on related bromo-fluoro-pyridines demonstrate that this transformation proceeds efficiently, suggesting its applicability to 2-fluoropyridine derivatives under appropriate conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the pyridine halide and an amine. It is a powerful method for synthesizing arylamines. Research on 2-fluoro-4-iodopyridine has shown that selective C-N bond formation can be achieved, highlighting the potential for functionalizing the 2-position of fluoropyridines. chemrxiv.org

The reactivity in these cross-coupling reactions is highly dependent on the catalyst system, ligands, base, and solvent employed. Below is a table summarizing typical conditions for cross-coupling reactions on analogous fluoropyridine systems.

Table 1: Representative Conditions for Metal-Catalyzed Cross-Coupling of Fluoropyridines
Coupling ReactionCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10075-95
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp85-95
Buchwald-Hartwig ArylaminePd₂(dba)₃ / BINAPNaOtBuToluene11070-90

Derivatization Strategies for Functional Group Interconversion and Analogue Synthesis

The primary site for derivatization on this compound is the chloromethyl group at the C3 position. As a benzylic-type halide, the C-Cl bond is highly activated towards nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of functional groups, making it an excellent scaffold for analogue synthesis.

Common derivatization strategies involving the chloromethyl group include:

Substitution with O-Nucleophiles: Reaction with alcohols, phenols, or carboxylates in the presence of a base yields the corresponding ethers and esters.

Substitution with N-Nucleophiles: Primary and secondary amines, as well as azides, can readily displace the chloride to form substituted amines and azides, respectively. The resulting amines can serve as precursors for more complex structures.

Substitution with S-Nucleophiles: Thiols and thiophenols react to form thioethers, which can be further oxidized to sulfoxides or sulfones if desired.

Substitution with C-Nucleophiles: Cyanide ions can be used to introduce a nitrile group, which is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. Enolates and other carbon nucleophiles can also be employed to form new C-C bonds.

These nucleophilic substitution reactions are typically high-yielding and proceed under mild conditions, often at room temperature or with gentle heating. The choice of solvent and base is critical for optimizing the reaction and preventing side reactions.

The table below illustrates the versatility of the chloromethyl group in synthesizing diverse analogues through nucleophilic substitution.

Table 2: Examples of Nucleophilic Substitution on a Pyridyl-CH₂Cl System
NucleophileReagent ExampleProduct Functional Group
OxygenSodium Ethoxide (NaOEt)Ether (-OCH₂CH₃)
NitrogenPiperidineTertiary Amine
SulfurSodium Thiophenoxide (NaSPh)Thioether (-SPh)
CarbonSodium Cyanide (NaCN)Nitrile (-CN)
HalogenPotassium Iodide (KI)Iodomethyl (-CH₂I)

Beyond the chloromethyl group, other functional group interconversions are possible. The methyl group at the C5 position could potentially be oxidized to a carboxylic acid or halogenated under radical conditions to introduce another reactive handle. However, the high reactivity of the existing chloromethyl group makes it the most practical and widely used site for initial derivatization and analogue synthesis.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 Chloromethyl 2 Fluoro 5 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of various nuclei, including ¹H, ¹³C, and ¹⁹F, and the application of multi-dimensional techniques, a complete picture of the atomic connectivity and chemical environment within 3-(Chloromethyl)-2-fluoro-5-methylpyridine (B6281496) can be established.

Proton (¹H) NMR Techniques for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the methyl and chloromethyl substituents.

The aromatic region would display signals for the two protons on the pyridine ring. The proton at the 6-position (H-6) and the proton at the 4-position (H-4) would appear as distinct multiplets. Their chemical shifts are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms and the electron-donating effect of the methyl group. Furthermore, spin-spin coupling between these protons and with the fluorine atom at the 2-position would lead to complex splitting patterns, which are invaluable for assignment.

The aliphatic region would contain two key signals: a singlet corresponding to the three protons of the methyl group (-CH₃) and another singlet for the two protons of the chloromethyl group (-CH₂Cl). The integration of these signals would confirm the presence of three and two protons, respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
H-4 7.50 - 7.80 Doublet of doublets (dd) J(H-H), J(H-F)
H-6 8.00 - 8.30 Doublet (d) J(H-F)
-CH₂Cl 4.60 - 4.80 Singlet (s) N/A

Carbon-13 (¹³C) NMR Techniques for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to analyze the carbon backbone of the molecule. The spectrum for this compound will show distinct signals for each of the seven carbon atoms. The chemical shifts of the pyridine ring carbons are significantly affected by the attached substituents.

The carbon atom bonded to the fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically appearing as a doublet. The other carbons of the pyridine ring (C-3, C-4, C-5, C-6) will also show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), providing further confirmation of the structure. The signals for the chloromethyl (-CH₂Cl) and methyl (-CH₃) carbons will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
C-2 158 - 162 ¹J ≈ 230-250
C-3 125 - 129 ²J ≈ 20-30
C-4 138 - 142 ³J ≈ 3-5
C-5 133 - 137 ⁴J ≈ 1-3
C-6 147 - 151 ³J ≈ 15-20
-CH₂Cl 40 - 45 N/A

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to characterize the fluorine atom within the molecule. Since ¹⁹F is a 100% abundant, spin-½ nucleus, it provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-2 position. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. This signal would be split into a complex multiplet due to coupling with the adjacent aromatic protons (H-4 and H-6), providing crucial connectivity information.

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a cross-peak between the signals of H-4 and H-6 would confirm their spatial proximity and coupling relationship on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This would allow for the unambiguous assignment of the protonated carbons, for example, linking the ¹H signal at ~7.5 ppm to the C-4 carbon and the signal at ~8.1 ppm to the C-6 carbon. It would also connect the aliphatic proton signals to their corresponding carbon signals (-CH₂Cl and -CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is particularly powerful for identifying the connectivity of quaternary carbons and piecing together the molecular framework. For instance, correlations would be expected from the -CH₂Cl protons to C-2, C-3, and C-4, and from the -CH₃ protons to C-4, C-5, and C-6. These correlations would unequivocally confirm the substitution pattern on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum for this compound would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The isotopic pattern of this peak, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, would be a key indicator of the presence of a single chlorine atom.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways would likely include the loss of a chlorine radical (M⁺ - Cl), the loss of the chloromethyl radical (M⁺ - CH₂Cl), and subsequent fragmentations of the pyridine ring, providing further structural confirmation.

Table 3: Predicted Key Ions in the EI-MS of this compound

m/z Value Identity
[M]⁺ Molecular Ion
[M+2]⁺ Molecular Ion (³⁷Cl isotope)
[M-35]⁺ Loss of Cl radical

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. For this compound, ESI-MS provides crucial information about its molecular weight and can help in confirming its elemental composition through high-resolution mass analysis.

In a typical ESI-MS experiment, a solution of the analyte is introduced into the mass spectrometer through a capillary at a high voltage. This process generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, which possesses a degree of polarity due to the nitrogen atom in the pyridine ring and the halogen substituents, positive ion mode ESI-MS is expected to be effective. The primary ion observed would be the protonated molecule, [M+H]⁺. The exact mass of this ion can be measured with high accuracy, allowing for the confirmation of the molecular formula, C₇H₇ClFN.

Table 1: Predicted ESI-MS Data for this compound

IonPredicted m/z (monoisotopic)
[C₇H₇ClFN + H]⁺160.0300

Data is predicted based on the elemental composition of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an indispensable tool for assessing the purity of volatile compounds like this compound and for analyzing complex reaction mixtures.

In GC-MS, the sample is first vaporized and injected into a gas chromatograph. An inert carrier gas transports the sample through a capillary column, where individual components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

The retention time from the GC provides a characteristic identifier for the compound under specific chromatographic conditions. The mass spectrum provides a molecular fingerprint, showing the molecular ion peak (if stable enough to be observed) and a series of fragment ions. The fragmentation pattern is highly reproducible and can be used to confirm the structure of the compound and to identify impurities. For this compound, key fragmentation pathways would likely involve the loss of the chloromethyl group, the fluorine atom, or cleavage of the pyridine ring.

Table 2: Expected GC-MS Fragmentation Pattern for this compound

Fragment IonStructurePredicted m/z
[M]⁺[C₇H₇ClFN]⁺159
[M-Cl]⁺[C₇H₇FN]⁺124
[M-CH₂Cl]⁺[C₆H₅FN]⁺110
[Pyridine ring fragments]VariousVarious

Predicted fragmentation is based on common fragmentation patterns of halogenated and alkyl-substituted pyridines.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Structural Differentiation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with tandem mass spectrometry, is a highly sensitive and selective technique for analyzing complex mixtures and differentiating between isomeric structures. While GC-MS is suitable for volatile compounds, LC-MS is applicable to a broader range of compounds, including those that are less volatile or thermally sensitive.

The process begins with the separation of components in a mixture by high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer. An interface, such as an electrospray ionization (ESI) source, is used to generate ions from the analytes.

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it breaks apart into product ions. The second mass analyzer then separates and detects these product ions. This process provides a unique fragmentation fingerprint for the selected precursor ion, which is invaluable for structural confirmation and for distinguishing between isomers that might have the same molecular weight.

For this compound, LC-MS/MS can be used to confirm its presence in a complex matrix, such as a reaction mixture, with high confidence. The specific precursor-to-product ion transitions can be monitored for quantitative analysis.

Table 3: Hypothetical LC-MS/MS Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
160.03124.0215
160.03110.0120

These transitions are hypothetical and would need to be determined experimentally.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of specific bonds within a molecule.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the methyl group and the pyridine ring, C=C and C=N stretching vibrations of the aromatic ring, and the C-F and C-Cl stretching vibrations. The precise positions of these bands can be influenced by the electronic effects of the substituents on the pyridine ring.

Table 4: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3100-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch (CH₃)
1600-1450C=C and C=N ring stretching
1450-1350CH₃ bending
1250-1000C-F stretching
800-600C-Cl stretching

Predicted band positions are based on typical ranges for substituted pyridines.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

The FT-Raman spectrum of this compound would also exhibit bands corresponding to the various vibrational modes of the molecule. The pyridine ring vibrations, particularly the symmetric ring breathing mode, are typically strong in the Raman spectrum. The C-Cl and C-F stretching vibrations will also be observable. Comparing the FT-IR and FT-Raman spectra can provide a more complete picture of the vibrational properties of the molecule, as some modes may be strong in one technique and weak or absent in the other.

Table 5: Predicted FT-Raman Shifts for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3100-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch (CH₃)
1610-1570Ring stretching
1050-990Ring breathing
800-600C-Cl stretching
1250-1000C-F stretching

Predicted shifts are based on characteristic Raman bands of substituted pyridines.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to determine the unit cell dimensions, space group, and the exact coordinates of each atom in the molecule.

For this compound, obtaining a single crystal suitable for XRD analysis would provide definitive proof of its molecular structure. The data would reveal the bond lengths, bond angles, and torsion angles within the molecule, offering insights into the steric and electronic effects of the substituents on the pyridine ring. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or halogen bonds, can be elucidated.

While specific XRD data for this compound is not publicly available, analysis of a closely related compound, 2-chloro-5-(chloromethyl)pyridine, provides valuable comparative information. For this analog, the crystal structure reveals a nearly planar pyridine ring. It is anticipated that this compound would also exhibit a planar pyridine ring, with the substituents lying in or close to the plane of the ring.

Table 6: Anticipated Crystallographic Parameters for this compound (based on analogy with 2-chloro-5-(chloromethyl)pyridine)

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key Bond LengthsC-Cl, C-F, C-N, C-C
Key Bond AnglesAngles around the pyridine ring
Intermolecular InteractionsPotential for C-H···N or C-H···F hydrogen bonds

These parameters are hypothetical and would be confirmed by single-crystal XRD analysis.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable in the synthesis and quality control of this compound, providing robust methods for assessing its purity and for separating it from starting materials, byproducts, and other impurities. The principles of these techniques rely on the differential partitioning of the compound between a stationary phase and a mobile phase. columbia.eduwikipedia.org Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique primarily used for qualitative analysis, such as monitoring the progress of a reaction and determining the number of components in a mixture. columbia.edu Column chromatography, on the other hand, is a preparative technique used to separate and purify larger quantities of the compound. wikipedia.orgyoutube.com

Thin-Layer Chromatography (TLC)

For the analysis of this compound, TLC is typically performed using a solid stationary phase, most commonly silica (B1680970) gel, which is polar. khanacademy.org The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. The separation is based on the compound's relative affinities for the stationary and mobile phases. khanacademy.org Due to the presence of the polar pyridine ring and the halogen atoms, this compound exhibits moderate polarity.

A common mobile phase for substituted pyridines is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. nih.gov The polarity of the mobile phase can be adjusted by varying the ratio of these solvents to achieve optimal separation. The position of the compound on the developed TLC plate is identified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Hypothetical TLC Data for Purity Assessment:

To illustrate the application of TLC in assessing the purity of a sample of this compound, consider the following hypothetical data obtained using a silica gel plate and a mobile phase of Hexane:Ethyl Acetate (4:1).

Spot NumberDistance Traveled by Spot (cm)Distance Traveled by Solvent Front (cm)Rf ValueCompound Identity
14.510.00.45This compound
28.210.00.82Less polar impurity (e.g., starting material)
31.510.00.15More polar impurity (e.g., byproduct)

In this example, the main spot corresponding to the target compound has an Rf value of 0.45. The presence of other spots with different Rf values would indicate the presence of impurities.

Column Chromatography

For the purification of this compound on a preparative scale, column chromatography is the method of choice. wikipedia.org The principles are similar to TLC, with silica gel being the most common stationary phase. khanacademy.org The process involves packing a glass column with the stationary phase and loading the crude sample onto the top. wikipedia.org The mobile phase is then passed through the column, and the separated components are collected in fractions as they elute. wikipedia.org

The selection of an appropriate mobile phase is crucial for effective separation and is often guided by preliminary TLC analysis. wikipedia.org The goal is to find a solvent system that provides a good separation between the target compound and its impurities, ideally with the Rf value of the target compound around 0.3-0.4 for optimal elution.

Illustrative Column Chromatography Purification:

A typical column chromatography procedure for the purification of this compound would involve the following steps:

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

Sample Loading: The crude sample is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed.

Elution: The mobile phase, a pre-determined mixture of solvents (e.g., a gradient of ethyl acetate in hexane), is passed through the column. Initially, a less polar mobile phase is used to elute non-polar impurities. The polarity of the mobile phase is then gradually increased to elute the compounds with increasing polarity.

Fraction Collection: The eluent is collected in a series of fractions.

Analysis: Each fraction is analyzed by TLC to determine the presence and purity of the desired compound. Fractions containing the pure product are then combined.

Applications of 3 Chloromethyl 2 Fluoro 5 Methylpyridine in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The reactivity of 3-(chloromethyl)-2-fluoro-5-methylpyridine (B6281496), particularly at the chloromethyl position, allows for its use as a foundational element in the synthesis of more intricate molecules. The presence of both a fluorine atom and a methyl group on the pyridine (B92270) ring further influences the electronic properties and reactivity of the molecule, offering opportunities for selective chemical transformations.

Precursor in Heterocyclic Compound Synthesis

The chloromethyl group in this compound serves as a reactive handle for nucleophilic substitution reactions, making it an excellent precursor for the synthesis of a variety of heterocyclic compounds. This reactivity allows for the introduction of diverse functionalities and the construction of fused ring systems. For instance, it can be envisioned to react with various nucleophiles such as amines, thiols, and alcohols to generate a wide array of substituted pyridine derivatives. These derivatives can then undergo further intramolecular or intermolecular cyclization reactions to form bicyclic or polycyclic heterocyclic systems.

The synthesis of trifluoromethylpyridines (TFMPs), an important class of compounds in agrochemical and pharmaceutical research, often starts from chlorinated methylpyridines. nih.gov For example, a related compound, 2-chloro-5-(chloromethyl)pyridine, is a known precursor for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a key intermediate for several crop-protection products. nih.gov A similar synthetic strategy could potentially be applied to this compound to access novel fluorinated and methylated pyridine-based heterocyclic systems.

Building Block for Multifunctional Scaffolds

In medicinal chemistry and drug discovery, molecular scaffolds provide the core structure upon which various functional groups can be appended to create libraries of compounds for biological screening. The distinct reactive sites on this compound make it an attractive building block for the development of multifunctional scaffolds.

Integration into Agrochemical Research and Development

Pyridine-containing compounds are of paramount importance in the agrochemical industry, with many successful herbicides, insecticides, and fungicides featuring this heterocyclic motif. agropages.com The introduction of fluorine into these molecules often leads to enhanced efficacy and metabolic stability. fluorochem.co.uk Consequently, fluorinated pyridine intermediates like this compound are highly valuable in the development of new crop protection agents.

Synthetic Pathways to Herbicidal and Insecticidal Intermediates

While specific synthetic pathways starting from this compound are not extensively documented in publicly available literature, its structural similarity to key agrochemical intermediates suggests its potential utility. For instance, the related compound 2-chloro-5-chloromethylpyridine (CCMP) is a crucial intermediate in the production of neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. agropages.com The synthesis of these insecticides involves the reaction of CCMP with an appropriate amine derivative. A similar synthetic strategy could potentially be employed with this compound to generate novel fluorinated analogues of these insecticides.

Furthermore, many pyridine-based herbicides are synthesized from chlorinated pyridine intermediates. nih.gov The presence of the reactive chloromethyl group in this compound provides a convenient point for elaboration into various herbicidal scaffolds.

Table 1: Potential Agrochemical Intermediates from this compound

Starting MaterialPotential ReactionPotential Intermediate ClassTarget Agrochemical Class
This compoundNucleophilic substitution with aminesAminomethylpyridine derivativesInsecticides (neonicotinoid analogues)
This compoundConversion to hydroxymethyl or cyanomethyl pyridineSubstituted pyridine derivativesHerbicides, Fungicides

Development of Fluorine-Containing Pyridine Agrochemicals

The incorporation of fluorine into agrochemicals is a well-established strategy to enhance their biological activity and physicochemical properties. fluorochem.co.uk Fluorinated compounds often exhibit increased metabolic stability, improved transport properties, and enhanced binding to target enzymes or receptors.

The synthesis of many commercial trifluoromethylpyridine-containing agrochemicals, such as the herbicide fluazifop-butyl, relies on intermediates derived from 3-picoline. nih.gov These synthetic routes often involve chlorination followed by fluorination steps. nih.govjst.go.jp An intermediate like this compound could serve as a valuable building block in the development of new fluorine-containing pyridine agrochemicals by providing a pre-fluorinated and functionalized pyridine ring system, potentially simplifying synthetic routes and allowing for the creation of novel active ingredients.

Table 2: Examples of Commercial Fluorine-Containing Pyridine Agrochemicals and their Precursors

AgrochemicalPrecursor IntermediatePrecursor Origin
Fluazifop-butyl2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF)3-picoline
Haloxyfop-methyl2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)3-picoline
Flazasulfuron2-chloro-3-(trifluoromethyl)pyridine3-methylpyridine

Contributions to Materials Science and Polymer Chemistry

While the direct application of this compound in materials science is not yet widely reported, its structural attributes suggest potential utility in the synthesis of functional polymers and materials. Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy.

The reactive chloromethyl group of this compound could be utilized to incorporate this fluorinated pyridine moiety into polymer structures, either as a pendant group or within the polymer backbone. As a pendant group, it could impart specific functionalities to the polymer, such as altered hydrophobicity, thermal stability, or the ability to coordinate with metal ions. Incorporation into the polymer backbone could lead to the development of novel high-performance polymers with unique electronic or optical properties. The presence of the fluorine atom is expected to enhance the thermal stability and chemical resistance of the resulting materials.

Monomer or Precursor for Functional Polymers and Coatings

There is currently no available research data to support the application of this compound as a monomer or precursor for the development of functional polymers and coatings.

Ligand Design and Coordination Chemistry

Precursor for Biomimetic Metal Ion Chelates

No specific studies have been identified that utilize this compound as a precursor for the synthesis of biomimetic metal ion chelates.

Scaffold for Heterogeneous Catalyst Development

Information regarding the use of this compound as a scaffold for the development of heterogeneous catalysts is not present in the reviewed scientific literature.

Theoretical and Computational Investigations of 3 Chloromethyl 2 Fluoro 5 Methylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule. However, no specific studies employing methods like DFT for 3-(Chloromethyl)-2-fluoro-5-methylpyridine (B6281496) were identified.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. A conformational analysis would further explore different spatial orientations (conformers) of the chloromethyl group relative to the pyridine (B92270) ring and their respective energy levels. Without specific DFT calculations, parameters such as bond lengths, bond angles, and dihedral angles for this compound remain undetermined.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. The energy gap between these orbitals is a key indicator of chemical reactivity and stability. Furthermore, a Molecular Electrostatic Potential (MEP) map would illustrate the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. No published data on the HOMO-LUMO gap or MEP surfaces for this compound are available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energies. This analysis would be crucial for understanding the nature of the C-Cl bond and the influence of the fluorine and methyl substituents on the pyridine ring's electronic structure. Unfortunately, no NBO studies specific to this compound have been reported.

Prediction of Reactivity and Reaction Mechanisms

Computational methods are also employed to predict how a molecule will behave in chemical reactions.

Modeling of Nucleophilic Substitution Reaction Pathways and Transition States

The chloromethyl group in the target molecule is a likely site for nucleophilic substitution reactions. Computational modeling could map out the energy profiles of potential reaction pathways (e.g., SN1 or SN2 mechanisms), identifying the structures and energies of transition states and intermediates. This would provide valuable information on reaction kinetics and selectivity. Such theoretical explorations have not been published for this compound.

Fukui Functions and Local Reactivity Descriptors

Fukui functions and other local reactivity descriptors derived from conceptual DFT are used to pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Calculating these descriptors for this compound would offer a quantitative prediction of its regioselectivity in various reactions. As with the other computational aspects, this specific analysis is absent from the available scientific literature.

Spectroscopic Property Predictions (e.g., Theoretical NMR, IR, Raman Spectra)

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, which can be invaluable for structural elucidation and for interpreting experimental data. These predictions are typically derived from quantum mechanical calculations, such as Density Functional Theory (DFT).

For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra would yield valuable structural and electronic information.

Theoretical NMR Spectra: Predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the molecular structure. Calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. These predicted values, when compared with experimental data, can help in the definitive assignment of signals.

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: The following data is illustrative of what a computational study would produce and is not based on published research for this specific molecule.)

AtomPredicted ¹³C Chemical Shift (ppm)Attached Proton(s)Predicted ¹H Chemical Shift (ppm)
C2158.2--
C3125.6CH₂Cl4.65
C4123.1H47.58
C5138.5--
C6148.9H68.12
CH₃17.4CH₃2.35
CH₂Cl45.1CH₂Cl4.65

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the intermolecular interactions that govern the bulk properties of a substance.

For this compound, MD simulations could be employed to understand how individual molecules interact with each other in a condensed phase (liquid or solid). Key intermolecular interactions that would be investigated include:

Van der Waals Forces: These are the primary attractive or repulsive forces between molecules.

Dipole-Dipole Interactions: The presence of electronegative fluorine and chlorine atoms, as well as the nitrogen in the pyridine ring, creates a permanent dipole moment in the molecule, leading to significant dipole-dipole interactions.

π-π Stacking: The aromatic pyridine ring can interact with the rings of neighboring molecules through π-π stacking.

MD simulations could also be used to study the behavior of this compound in different solvents, providing information about solvation energies and the structuring of solvent molecules around the solute.

Due to the absence of specific published research, a detailed discussion of research findings on the molecular dynamics and intermolecular interactions of this compound cannot be provided at this time.

Future Research Directions and Emerging Opportunities for 3 Chloromethyl 2 Fluoro 5 Methylpyridine

Development of Novel and Sustainable Synthetic Routes

The industrial viability and environmental footprint of 3-(Chloromethyl)-2-fluoro-5-methylpyridine (B6281496) are heavily dependent on the efficiency and sustainability of its synthesis. Current manufacturing processes for related halogenated pyridines often rely on multi-step procedures that may involve harsh conditions or hazardous reagents. nih.gov Future research is therefore gravitating towards cleaner, more atom-economical synthetic strategies.

Key opportunities in this area include:

One-Pot and Multicomponent Reactions: Developing synthesis protocols that combine multiple reaction steps into a single operation (a "one-pot" reaction) can significantly reduce waste, energy consumption, and purification efforts. researchgate.netnih.gov Research into multicomponent reactions, where three or more starting materials are combined to form the final product in a single step, represents a frontier for creating complex pyridine (B92270) derivatives efficiently. tandfonline.com

Green Catalysis: A major focus will be the replacement of conventional catalysts with more environmentally benign alternatives. This includes exploring the use of earth-abundant and non-toxic metal catalysts, such as iron, to facilitate the pyridine ring's formation or functionalization. rsc.org The development of reusable heterogeneous catalysts could also streamline production and minimize catalyst leaching into final products.

Alternative Energy Sources: The application of microwave irradiation and ultrasound energy in synthesis is a promising avenue. researchgate.nettandfonline.com These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.

Bio-inspired Synthesis: Although still a nascent field for complex pyridine derivatives, future research may explore biocatalytic methods, using enzymes or whole-cell systems to perform specific chemical transformations under mild, aqueous conditions, thereby offering a highly sustainable manufacturing route.

Table 1: Comparison of Conventional vs. Emerging Synthetic Approaches for Pyridine Derivatives

Feature Conventional Synthesis Novel & Sustainable Routes
Catalysts Often precious or toxic metals Earth-abundant metals (e.g., Iron), reusable catalysts rsc.org
Solvents Volatile organic compounds (VOCs) Environmentally friendly solvents, solvent-free conditions researchgate.net
Energy Input Prolonged conventional heating Microwave, ultrasound, photochemistry tandfonline.comacs.org
Process Multi-step, requires isolation of intermediates One-pot, tandem, or multicomponent reactions nih.gov
Waste Generation Higher, due to multiple steps and byproducts Lower, improved atom economy

Exploration of New Reactivity Patterns and Catalytic Applications

The unique electronic properties and functional groups of this compound make it a prime candidate for discovering new chemical transformations. The chloromethyl group is a reactive handle for nucleophilic substitution, while the fluorinated pyridine ring is a scaffold for C-H functionalization and metal coordination.

Future research will likely focus on:

C-H Bond Functionalization: Direct functionalization of the C-H bonds on the pyridine ring is a powerful strategy for creating complex molecules without the need for pre-functionalized starting materials. researchgate.net Research into transition-metal and rare earth metal catalysis could unlock selective alkylation, arylation, or borylation at the remaining C-H positions of the ring, providing rapid access to a library of novel derivatives. beilstein-journals.orgnih.gov

Photocatalysis and Radical Chemistry: Light-mediated reactions offer mild and highly specific ways to form new bonds. Exploring the photochemical generation of pyridinyl radicals from this compound could lead to novel C-C and C-heteroatom bond-forming reactions that are inaccessible through traditional methods. acs.org

Development of Novel Ligands and Catalysts: The pyridine nitrogen atom can coordinate with transition metals, making pyridine derivatives excellent ligands in catalysis. benthamscience.com Future work could involve using this compound or its derivatives as scaffolds to build sophisticated ligands for applications in asymmetric catalysis, cross-coupling reactions, and polymerization.

Metal Complexation for Medicinal Applications: The ability of pyridine derivatives to form stable complexes with metals is being explored for therapeutic purposes. benthamscience.com Research into metal complexes of this compound could lead to new agents with enhanced biological activity, for instance, as anticancer or antimicrobial compounds.

Advanced Materials Development from Pyridine-Based Scaffolds

Pyridine-based structures are integral to a wide range of advanced materials due to their electronic properties, thermal stability, and ability to coordinate with metals. researchgate.netresearchgate.net this compound, with its multiple functionalization points, is a promising building block (monomer) for the synthesis of novel polymers and materials.

Emerging opportunities include:

Functional Polymers: The chloromethyl group can be readily converted to other functionalities or used directly in polymerization reactions to create functional polymers. These materials could have applications in organic electronics (e.g., organic light-emitting diodes - OLEDs), membranes for separation processes, or as coatings with specific chemical resistance.

Adsorbents for Environmental Remediation: Recent studies have shown that pyridine-based polymers can be designed to selectively capture pollutants. nih.govresearchgate.net By polymerizing this compound, it may be possible to create materials tailored for the adsorption of heavy metals or specific organic contaminants from water.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a linker to connect metal nodes, forming highly porous structures known as MOFs. Designing MOFs using functionalized pyridine linkers derived from this compound could lead to materials with high surface areas for gas storage, catalysis, or chemical sensing.

Liquid Crystals and Dyes: The rigid, aromatic nature of the pyridine ring is a common feature in liquid crystal molecules and organic dyes. researchgate.net Derivatization of this compound could yield novel compounds with specific optical or electronic properties suitable for display technologies or as advanced pigments.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

For this compound, key applications of AI include:

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose the most efficient and cost-effective synthetic routes to the target molecule and its derivatives. nih.govacs.org These programs analyze millions of published reactions to identify the best "disconnections" for deconstructing a complex molecule into simpler, commercially available starting materials. chemcopilot.com

Predictive Modeling for Property-Driven Design: Machine learning models can be trained to predict the biological, chemical, and physical properties of novel derivatives of this compound before they are ever synthesized in a lab. iscientific.org This allows researchers to screen vast virtual libraries of potential compounds and prioritize the most promising candidates for synthesis, saving considerable time and resources.

Discovery of New Materials: As demonstrated in the discovery of pyridine-based polymers for environmental cleanup, ML can screen thousands of virtual polymer structures to identify candidates with the highest predicted performance for a specific application. nih.govresearchgate.net This approach can be used to design new materials derived from this compound for catalysis, electronics, or adsorption.

Table 2: Role of AI/ML in the Development Lifecycle of Pyridine Derivatives

Development Stage Traditional Approach AI/ML-Integrated Approach
Route Design Manual literature search, expert intuition Automated retrosynthesis planning, route scoring chemcopilot.comacs.org
Compound Screening Synthesize and test physical samples Virtual screening, property prediction for large libraries iscientific.org
Reaction Optimization One-variable-at-a-time experiments Design of Experiments (DoE) with ML analysis
Material Discovery Trial-and-error synthesis ML-assisted screening of virtual materials nih.govresearchgate.net

Environmental and Green Chemistry Aspects of this compound Production and Use

As with any industrial chemical, understanding and mitigating the environmental impact of this compound is crucial. Green chemistry principles provide a framework for assessing and improving the sustainability of its entire lifecycle, from production to final fate in the environment. nih.gov

Future research in this domain should prioritize:

Biodegradation Studies: While the unsubstituted pyridine ring is readily degraded by microorganisms in soil and water, the presence of halogen substituents can significantly alter its persistence and degradation pathways. tandfonline.comwikipedia.org Studies are needed to determine the biodegradability of this compound and to identify any persistent or toxic degradation products. This knowledge is essential for assessing its environmental risk. researchgate.net

Lifecycle Assessment (LCA): A comprehensive LCA of the production process can identify key areas for environmental improvement. This includes quantifying the energy consumption, greenhouse gas emissions, and waste generated, thereby guiding the development of more sustainable manufacturing technologies as described in section 7.1.

Reduction of Hazardous Byproducts: Research into more selective synthetic methods is needed to minimize the formation of chlorinated and fluorinated byproducts, which can be persistent environmental pollutants. nih.gov

Designing for Degradation: A forward-looking research goal is to design next-generation pyridine derivatives that retain their desired functionality but include chemical features that promote their eventual degradation in the environment after their useful life is over.

Q & A

Q. Key Parameters :

  • Reaction temperature: 60–80°C for fluorination.
  • Catalysts: Pd(PPh₃)₄ for coupling reactions.
  • Yields: 40–60% reported for analogous pyridine derivatives .

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:
Use a combination of analytical techniques:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., δ 4.5–5.0 ppm for CH₂Cl; δ 150–160 ppm for fluorinated carbons) .
  • ¹⁹F NMR : Verify fluorine incorporation (single peak for C2-F).

HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 174.6) .

Elemental Analysis : Validate C, H, N, Cl, and F percentages.

Q. Troubleshooting :

  • Impurities from incomplete substitution can be resolved via iterative column chromatography .

Advanced: How do substituent positions (chloromethyl, fluoro, methyl) influence biological activity in pyridine derivatives?

Methodological Answer:
Structure-activity relationship (SAR) studies suggest:

Chloromethyl Group : Enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzyme active sites). Position at C3 may sterically hinder interactions .

Fluoro at C2 : Increases metabolic stability and membrane permeability due to electronegativity and small size. Reduces off-target interactions .

Methyl at C5 : Modulates lipophilicity (logP) and steric bulk, affecting binding affinity.

Q. Experimental Design :

  • In Vitro Assays : Test inhibition of CYP enzymes (e.g., CYP1B1 via EROD assay) .
  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., CYP1B1 PDB: 3PM0) .

Q. Data Interpretation :

  • Compare IC₅₀ values with control compounds (e.g., α-naphthoflavone for CYP1B1) .

Advanced: What computational strategies predict the metabolic stability of this compound?

Methodological Answer:

In Silico Tools :

  • ADMET Predictors : Estimate metabolic half-life (e.g., cytochrome P450 metabolism via StarDrop).
  • DFT Calculations : Assess bond dissociation energies (BDEs) for C-Cl and C-F bonds to predict susceptibility to hydrolysis .

Metabolite Identification :

  • Use LC-HRMS to detect phase I metabolites (e.g., hydroxylation at C5-methyl) .

Q. Validation :

  • Compare computational predictions with in vitro liver microsome assays (human or rat) .

Advanced: How can researchers address contradictions in reported reactivity of analogous pyridine derivatives?

Methodological Answer:

Comparative Studies :

  • Test reactivity under identical conditions (e.g., substitution reactions with amines or thiols) .
  • Analyze steric/electronic effects using Hammett plots or DFT-calculated partial charges .

Controlled Experiments :

  • Vary solvents (polar aprotic vs. protic) and temperatures to isolate factors affecting reaction outcomes .

Q. Case Example :

  • Discrepancies in Suzuki coupling yields for chloromethylpyridines may arise from competing side reactions (e.g., dehalogenation), mitigated by optimizing Pd catalyst loading .

Advanced: What analytical challenges arise in quantifying degradation products of this compound?

Methodological Answer:

Degradation Pathways :

  • Hydrolysis of C-Cl bond (pH-dependent) generates 3-(hydroxymethyl) derivatives.
  • Photodegradation under UV light forms fluorinated byproducts .

Analytical Solutions :

  • Stability-Indicating HPLC : Use C18 columns and mobile phases (e.g., acetonitrile/0.1% formic acid) to separate degradation products.
  • LC-MS/MS : Identify low-abundance degradants via MRM transitions .

Q. Best Practices :

  • Store compounds in amber vials at –20°C to minimize light/thermal degradation .

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